molecular formula C20H19N3O3 B6541354 N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058225-77-6

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B6541354
CAS No.: 1058225-77-6
M. Wt: 349.4 g/mol
InChI Key: VVBFIEAYGFZWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, also known as F5228-0030 or VU0637893-1, are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

This compound interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they are involved in, leading to a decrease in cancer cell proliferation and survival .

Biochemical Pathways

The affected pathways include the EGFR and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation, survival, angiogenesis, and metastasis . By inhibiting EGFR and VEGFR-2, the compound disrupts these pathways, leading to potential anti-cancer effects .

Pharmacokinetics

It has been reported that the compound and its derivatives meet the absorption, distribution, metabolism, and excretion (admet) and drug-likeness requirements without any violations of lipinski’s rule of five . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the proliferation and survival of cancer cells . This is achieved through the inhibition of EGFR and VEGFR-2, which disrupts the signaling pathways they are involved in .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)12-21-19(24)13-23-14-22-18(11-20(23)25)16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBFIEAYGFZWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.